molecular formula C23H22O2 B14554671 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one CAS No. 62117-81-1

4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one

Cat. No.: B14554671
CAS No.: 62117-81-1
M. Wt: 330.4 g/mol
InChI Key: AACRSPXXLBYVSN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one is an organic compound with the molecular formula C23H22O2 It is a ketone with a hydroxyl group and three phenyl groups attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by the addition of a phenyl group and subsequent hydroxylation. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Common industrial methods include:

    Batch Process: Mixing reactants in a reactor and allowing the reaction to proceed to completion.

    Continuous Process: Continuously feeding reactants into a reactor and removing products, which allows for higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Formation of 4-oxo-2-methyl-1,3,4-triphenylbutan-1-one

    Reduction: Formation of 4-hydroxy-2-methyl-1,3,4-triphenylbutanol

    Substitution: Formation of halogenated or nitrated derivatives of the compound

Scientific Research Applications

4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methyl-1,3-diphenylbutan-1-one: Lacks one phenyl group compared to 4-Hydroxy-2-methyl-1,3,4-triphenylbutan-1-one.

    4-Hydroxy-2-methyl-1,3,4-triphenylbutanol: The carbonyl group is reduced to a hydroxyl group.

    4-Oxo-2-methyl-1,3,4-triphenylbutan-1-one: The hydroxyl group is oxidized to a carbonyl group.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl, carbonyl, and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62117-81-1

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-1,3,4-triphenylbutan-1-one

InChI

InChI=1S/C23H22O2/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23(25)20-15-9-4-10-16-20/h2-17,21,23,25H,1H3

InChI Key

AACRSPXXLBYVSN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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